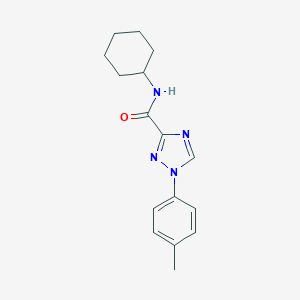

N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CTZ, is a chemical compound that belongs to the class of triazole derivatives. CTZ is a potent and selective inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. CTZ has been extensively studied for its potential use in the treatment of erectile dysfunction (ED), pulmonary hypertension, and other cardiovascular diseases.

Wirkmechanismus

N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a potent and selective inhibitor of PDE5, which is responsible for the degradation of cGMP in the smooth muscle cells of the corpus cavernosum. By inhibiting PDE5, N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide increases the levels of cGMP, leading to relaxation of the smooth muscle and increased blood flow to the penis. N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide also has vasodilatory effects on the pulmonary arteries, which improves exercise capacity and hemodynamics in patients with pulmonary hypertension.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide are primarily related to its inhibition of PDE5 and subsequent increase in cGMP levels. N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to improve erectile function in patients with ED, as well as improve exercise capacity and hemodynamics in patients with pulmonary hypertension. N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to have anti-inflammatory and anti-oxidative effects in various animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments include its potent and selective inhibition of PDE5, as well as its well-established pharmacological profile. The limitations of using N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments include its high cost, limited availability, and potential for off-target effects.

Zukünftige Richtungen

There are several future directions for research on N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One area of interest is the potential use of N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. Another area of interest is the development of novel N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide analogs with improved pharmacological properties and reduced side effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-oxidative effects of N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide.

Synthesemethoden

The synthesis of N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the condensation of 4-methylbenzylhydrazine with cyclohexanone to form the intermediate cyclohexylidenehydrazine. The latter is then reacted with ethyl acetoacetate to yield the corresponding 1,2,4-triazole derivative. The final step involves the carboxylation of the triazole ring with chloroacetyl chloride to form N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been widely studied for its potential use in the treatment of ED, pulmonary hypertension, and other cardiovascular diseases. N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to increase the levels of cGMP in the smooth muscle cells of the corpus cavernosum, leading to relaxation of the smooth muscle and increased blood flow to the penis. N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to improve exercise capacity and hemodynamics in patients with pulmonary hypertension.

Eigenschaften

Molekularformel |

C16H20N4O |

|---|---|

Molekulargewicht |

284.36 g/mol |

IUPAC-Name |

N-cyclohexyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C16H20N4O/c1-12-7-9-14(10-8-12)20-11-17-15(19-20)16(21)18-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,18,21) |

InChI-Schlüssel |

QIUUNFDYCXVCMV-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3CCCCC3 |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3CCCCC3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

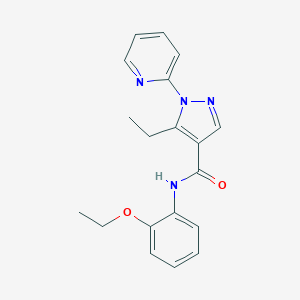

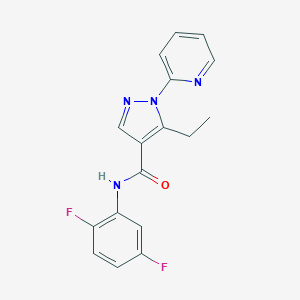

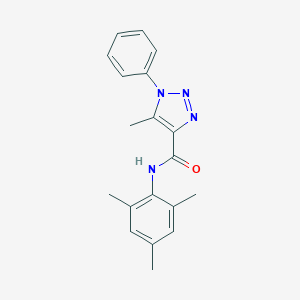

![5-methyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278825.png)

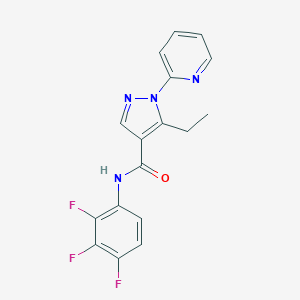

![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278826.png)

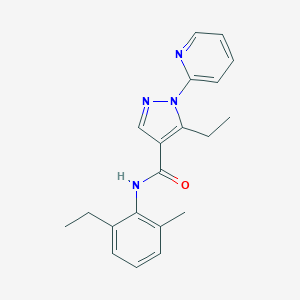

![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278827.png)

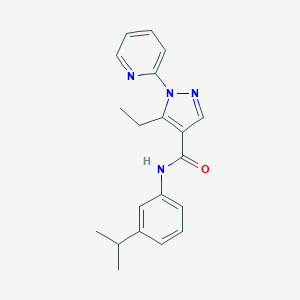

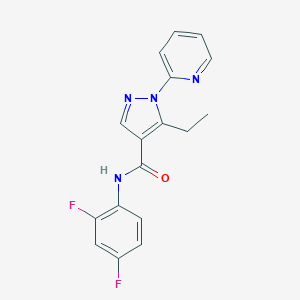

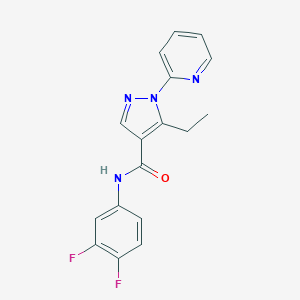

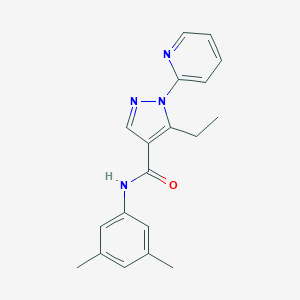

![5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278829.png)

![N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278830.png)